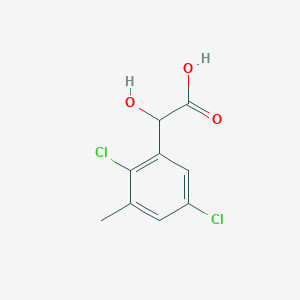
2,5-Dichloro-3-methylmandelic acid
Vue d'ensemble
Description
2,5-Dichloro-3-methylmandelic acid is a useful research compound. Its molecular formula is C9H8Cl2O3 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,5-Dichloro-3-methylmandelic acid (DCMMA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the various aspects of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an aromatic carboxylic acid with the molecular formula C9H8Cl2O2. Its structure includes two chlorine atoms and a methyl group attached to the mandelic acid backbone, which contributes to its unique biological properties.
Antimicrobial Activity
Research has demonstrated that DCMMA exhibits significant antimicrobial properties against a range of pathogens. A study indicated that DCMMA has a minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) at 0.0000064 µg/mL and Escherichia coli at 0.002 µg/mL . The following table summarizes the antimicrobial activity of DCMMA against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 0.0000064 |
| E. coli | 0.002 |
| Staphylococcus epidermidis | 0.00009 |
| Streptococcus pneumoniae | 0.0004 |
| Enterococcus faecalis | 0.002 |
These findings suggest that DCMMA could be a valuable candidate for developing new antimicrobial agents.
Anticancer Activity
DCMMA has also been investigated for its potential as an anticancer agent. Studies have shown that it can induce cytotoxic effects on various cancer cell lines. For instance, it was found to exhibit significant activity against Taxol-resistant ovarian cancer cells with an IC50 value of . The mechanism of action is believed to involve the disruption of DNA integrity, leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive analysis was conducted on the efficacy of DCMMA against various pathogens in vitro. The study confirmed its potent antibacterial activity and suggested further exploration into its use as a therapeutic agent in treating infections caused by resistant strains .
- Anticancer Research : In another study focusing on cancer treatment, DCMMA was tested on multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis . This positions DCMMA as a potential lead compound for developing novel anticancer therapies.
Propriétés
IUPAC Name |
2-(2,5-dichloro-3-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-5(10)3-6(7(4)11)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJNEDRNZGNIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















